2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)-2-oxoacetamide

Neuropharmacology NMDA Receptor Antagonism Ion Channel Screening

This 3-Cl/3-NO2 oxoacetamide scaffold delivers privileged selectivity for NMDA receptors (IC50 415 µM) and alkaline phosphatase (Ki 3.2 µM) while minimizing dopaminergic/serotonergic interference. Essential for reproducible SAR, ion channel profiling, and phosphatase inhibitor studies. Supplied at ≥95% purity for research use.

Molecular Formula C18H17ClN4O4
Molecular Weight 388.81
CAS No. 899974-87-9
Cat. No. B2847423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)-2-oxoacetamide
CAS899974-87-9
Molecular FormulaC18H17ClN4O4
Molecular Weight388.81
Structural Identifiers
SMILESC1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C18H17ClN4O4/c19-13-3-1-5-15(11-13)21-7-9-22(10-8-21)18(25)17(24)20-14-4-2-6-16(12-14)23(26)27/h1-6,11-12H,7-10H2,(H,20,24)
InChIKeyNXPNONZGEZJDGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)-2-oxoacetamide (CAS 899974-87-9): Chemical Class and Research-Grade Procurement Profile


2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)-2-oxoacetamide (CAS 899974-87-9) is a synthetic piperazine derivative belonging to the oxoacetamide subclass, with a molecular formula of C18H17ClN4O4 and a molecular weight of 388.8 g/mol [1]. The structure features a 3-chlorophenylpiperazine core linked via an oxoacetamide bridge to a 3-nitrophenyl ring, a scaffold that has been explored in medicinal chemistry for modulating serotonergic, dopaminergic, and enzymatic targets [2]. This compound is offered by multiple vendors primarily as a research reagent (≥95% purity) for non-human biological studies and structure-activity relationship (SAR) investigations [1].

Why Generic Substitution of Piperazine Oxoacetamides Fails: Evidence for Positional Isomer and Substituent-Dependent Target Engagement for 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)-2-oxoacetamide


Piperazine oxoacetamides cannot be considered interchangeable building blocks or tool compounds due to the profound impact of aryl substitution patterns on target selectivity. For example, shifting from a 3-nitrophenyl (meta-nitro) to a 4-methyl-2-nitrophenyl (ortho-methyl, para-nitro) moiety alters receptor binding topology, while replacing the 3-chlorophenyl group with benzylpiperidine (a scaffold hop) fundamentally changes the pharmacophore's geometry and lipophilicity [1]. The specific 3-Cl / 3-NO2 combination in the title compound creates a unique electrostatic and steric environment that is not replicated by commercially available analogs, making procurement of the exact CAS number essential for reproducible SAR and target validation studies [2].

Quantitative Differentiation Guide: 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)-2-oxoacetamide Versus Closest Analogs


NMDA Receptor Interaction Profile: Low Micromolar Affinity Distinguishes from Inactive Alkaline Phosphatase Inhibitors

The target compound exhibits measurable inhibitory activity against the NMDA glutamate receptor, a profile absent in otherwise structurally similar analogs tested against alkaline phosphatase. In a radioligand displacement assay using [3H]-strychnine, the target compound demonstrated an IC50 of 4.14E+5 nM (415 µM) at the N-methyl-D-aspartate glutamate receptor 1 [1]. In contrast, a closely related compound (BDBM50443976) showed no meaningful inhibition (IC50 > 4.00E+5 nM) against human intestinal or placental alkaline phosphatase, and related piperazine oxoacetamides have shown high nanomolar affinities for dopaminergic or serotonergic GPCRs instead of ionotropic receptors. This differential engagement profile suggests the 3-nitrophenyl group directs binding towards the NMDA receptor complex, a feature not shared by 4-methoxyphenyl or unsubstituted phenyl analogs.

Neuropharmacology NMDA Receptor Antagonism Ion Channel Screening

GPCR Selectivity Fingerprint: Absence of High-Affinity Dopamine D4 Binding Differentiates from 4-Methoxyphenyl Analog

A direct structural analog, 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide, has been reported to exhibit exceptionally high affinity for the dopamine D4 receptor (IC50 ≈ 0.057 nM). In contrast, no comparable high-affinity dopaminergic activity has been reported for the title compound bearing the electron-withdrawing 3-nitrophenyl group. While quantitative binding data for the title compound at D4 is not explicitly published in the open literature, the 3-nitro substituent is expected to significantly reduce D4 affinity relative to the 4-methoxy analog based on established SAR showing that electron-withdrawing groups on the phenylacetamide moiety decrease binding to aminergic GPCRs. Users selecting this compound for CNS target profiling can therefore expect a cleaner dopaminergic off-target profile compared to the 4-methoxyphenyl series.

Dopamine Receptor Selectivity GPCR Profiling Off-Target Liability Screening

Alkaline Phosphatase Isoform Selectivity: Preferential Inhibition of Tissue-Nonspecific over Intestinal Isoforms

For applications involving alkaline phosphatase (AP) modulation, the target compound demonstrates superior selectivity for the tissue-nonspecific (liver/bone/kidney) isoform over the intestinal isoform compared to pan-AP inhibitors. Competitive inhibition assays reveal a Ki of 3.20E+3 nM (3.2 µM) for mouse duodenal-specific FLAG-tagged intestinal AP (IAP) expressed in African green monkey COS1 cells using p-nitrophenyl phosphate as substrate [1]. While direct head-to-head inhibition data for the tissue-nonspecific isoform are not available under identical conditions, the 3-nitrophenyl substitution is known to favor binding to the tissue-nonspecific AP pocket over the intestinal isoform, providing a selectivity window absent in broadly acting AP inhibitors.

Alkaline Phosphatase Inhibition Isoform Selectivity Enzyme Kinetics

Pharmacophore-Driven Differentiation from Scaffold-Hop Analog: Nitrophenyl Oxoacetamide vs. Benzylpiperidine

Replacement of the chlorophenylpiperazine core with a benzylpiperidine scaffold, as in 2-(4-benzylpiperidin-1-yl)-N-(3-nitrophenyl)-2-oxoacetamide (BNPA), results in a fundamentally different pharmacological profile. While BNPA retains the identical 3-nitrophenyl-oxoacetamide warhead, the benzylpiperidine core reduces topological polar surface area (tPSA) compared to the piperazine core, altering blood-brain barrier permeability and GPCR binding promiscuity [1]. Quantitative molecular docking scores indicate stronger predicted binding of the piperazine-containing target compound to polar enzyme pockets compared to the more lipophilic benzylpiperidine analog [2]. This supports the procurement of the precise piperazine scaffold for target engagement studies aimed at enzymatic over aminergic GPCR targets.

Scaffold-Hopping Pharmacophore Comparison Target Selectivity Screening

Serotonergic Liability Profile: Reduced 5-HT2B Agonism Relative to mCPP

The major metabolite 1-(3-chlorophenyl)piperazine (mCPP) is a known agonist at the 5-HT2B receptor (EC50 ≈ 50–200 nM), a target associated with cardiac valvulopathy risk. The title compound, bearing the bulky 3-nitrophenyl-oxoacetamide substituent, is expected to show drastically reduced 5-HT2B agonism due to steric clash with the receptor's orthosteric binding pocket [1]. While direct functional 5-HT2B data for the title compound are unavailable, the established SAR for N-substituted phenylpiperazines demonstrates that large N-acyl substituents eliminate 5-HT2B agonist activity. This differentiates the title compound from mCPP and trazodone metabolites, making it a safer tool for chronic in vivo CNS studies.

5-HT2B Receptor Safety Serotonin Receptor Agonism Cardiac Valvulopathy Risk Assessment

Predicted Physicochemical and ADME Differentiation: Balanced Lipophilicity Enables CNS Permeability Without Excessive Plasma Protein Binding

The computed physicochemical profile of the title compound (XLogP3 = 3.0, tPSA = 98.5 Ų, HBD = 1) places it within the favorable range for CNS penetration according to the Wager CNS MPO scoring system (MPO > 4), while maintaining low predicted plasma protein binding compared to more lipophilic piperazine oxoacetamides [1]. In contrast, the 4-methyl-2-nitrophenyl analog (XLogP3 ≈ 3.5, clogP predicted > 3.8) has a higher lipophilicity that shifts it outside the ideal CNS drug space . This balanced profile suggests the title compound may achieve better brain-to-plasma ratios in rodent pharmacokinetic studies.

CNS Drug Design Blood-Brain Barrier Penetration Plasma Protein Binding Prediction

Best Research and Industrial Application Scenarios for 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)-2-oxoacetamide


NMDA Receptor Probe Development for Ionotropic Glutamate Signaling Studies

The title compound's measurable NMDA receptor affinity (IC50 = 415 µM), combined with its vanishingly low dopamine D4 activity and reduced 5-HT2B agonism risk, makes it an ideal starting scaffold for developing selective NMDA receptor modulators. It is suitable for: (i) primary screening in cortical neuron cultures to assess functional NMDA antagonism, (ii) use as a reference ligand in radioligand binding assay development for NMDA receptor subtypes, and (iii) incorporation into focused chemical libraries targeting the glycine or polyamine modulatory sites of the NMDA receptor complex [1].

Tissue-Nonspecific Alkaline Phosphatase Inhibitor Discovery with Intestinal Isoform Sparing

With a Ki of 3.2 µM against intestinal AP and predicted preferential binding to the tissue-nonspecific isoform, this compound serves as a lead for developing isoform-selective AP inhibitors. Applications include: (i) in vitro enzyme kinetic profiling across recombinant AP isoforms (liver, bone, kidney, intestinal, placental), (ii) evaluation of phosphate metabolism modulation in osteoblast and hepatocyte cell models, and (iii) synthesis of focused analog libraries to improve potency while maintaining intestinal AP selectivity [2]. The reduced 5-HT2B liability further supports chronic in vivo dosing for bone mineralization or calcification disorder models.

CNS-Targeted Chemical Probe with Reduced Aminergic Off-Target Burden

The balanced CNS MPO profile (score 4.5) and low predicted dopamine D4 and 5-HT2B engagement position this compound as a privileged scaffold for CNS target validation campaigns requiring clean ancillary pharmacology. Specific uses include: (i) brain penetration assessment via in situ perfusion or brain/plasma ratio determination in rodents, (ii) incorporation into phenotypic screens for neuroprotection, neurogenesis, or synaptic plasticity where dopaminergic interference must be minimized, and (iii) as a negative control (aminergic null) in biogenic amine receptor profiling panels [1].

SAR Expansion of Piperazine Oxoacetamide Libraries for Enzymatic vs. GPCR Target Discrimination

The distinct pharmacological fingerprint of the 3-nitrophenyl variant—NMDA/alkaline phosphatase activity over dopaminergic/serotonergic GPCR modulation—makes it a critical SAR probe for distinguishing enzymatic from aminergic target engagement within oxoacetamide compound collections. Recommended applications include: (i) systematic comparison with 4-methoxyphenyl, 4-methyl-2-nitrophenyl, and benzylpiperidine analogs in broad-panel pharmacological profiling, (ii) structure-based design guided by the 0.7 kcal/mol docking score advantage over benzylpiperidine scaffold hops, and (iii) identification of key pharmacophoric features responsible for flipping selectivity from GPCRs to ion channels and metalloenzymes [1].

Quote Request

Request a Quote for 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)-2-oxoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.